Product packaging for 2-Bromo-5-(4-nitrobenzoyl)thiophene(Cat. No.:CAS No. 909421-68-7)

2-Bromo-5-(4-nitrobenzoyl)thiophene

Cat. No.: B1292363
CAS No.: 909421-68-7
M. Wt: 312.14 g/mol
InChI Key: LHVCLCGDOGUBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Thiophene (B33073) as a Heterocyclic Scaffold in Organic Synthesis

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the world of organic chemistry. numberanalytics.comderpharmachemica.com Its structural resemblance to benzene (B151609), yet with distinct electronic properties, makes it a valuable scaffold for creating diverse molecular architectures. derpharmachemica.comrroij.com The aromatic nature of thiophene allows it to undergo a variety of substitution reactions, making it an ideal starting material for constructing more complex molecules. rroij.commdpi.com Chemists utilize thiophene and its derivatives as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. derpharmachemica.comespublisher.com The ability to functionalize the thiophene ring at various positions provides a powerful tool for fine-tuning the properties of the final product. numberanalytics.com

Relevance of Thiophene Derivatives in π-Conjugated Systems

Thiophene derivatives are particularly significant in the development of π-conjugated systems, which are the basis for many advanced materials. These systems, characterized by alternating single and multiple bonds, exhibit unique electronic and optical properties. nih.gov The inclusion of thiophene rings in a polymer backbone or a macrocyclic structure can enhance properties like charge transport, stability, and light absorption. rsc.org Oligothiophenes, which are molecules containing multiple thiophene units, are extensively studied for their performance in organic photovoltaics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.comrsc.org The ability to create large, conjugated structures with well-defined properties is a key driver of research in this area. mdpi.comnagoya-u.ac.jp

Importance of Halogen and Carbonyl Functionalities for Chemical Transformations

The presence of both a halogen (bromine) and a carbonyl group (in the benzoyl moiety) on the thiophene ring of 2-Bromo-5-(4-nitrobenzoyl)thiophene is of paramount importance for its reactivity. The bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. numberanalytics.com This allows for the straightforward introduction of a wide range of substituents at the 2-position of the thiophene ring.

The benzoyl group, on the other hand, is an electron-withdrawing group that influences the reactivity of the thiophene ring. The carbonyl functionality itself can be a site for further chemical modifications. For instance, it can undergo reduction to an alcohol or be converted to other functional groups. The presence of the nitro group on the benzoyl ring further enhances the electron-withdrawing nature of this substituent.

Furthermore, the bromine atom can participate in halogen dance reactions, a process where the halogen migrates to a different position on the aromatic ring under basic conditions. acs.org This can provide access to isomers that might be difficult to synthesize directly.

Strategic Positioning of Substituents for Targeted Reactivity and Material Design

The specific arrangement of the bromo and 4-nitrobenzoyl groups at the 2- and 5-positions of the thiophene ring is a deliberate design choice that dictates the molecule's reactivity. Electrophilic aromatic substitution reactions on thiophene preferentially occur at the 2- and 5-positions due to the greater stability of the reaction intermediates. stackexchange.compearson.com Therefore, placing the substituents at these positions is a common synthetic strategy.

The electron-withdrawing 4-nitrobenzoyl group at the 5-position activates the thiophene ring towards nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com The nitro group, particularly when positioned ortho or para to a leaving group, can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. wikipedia.orgyoutube.com This allows for the displacement of the bromine atom at the 2-position by a variety of nucleophiles, providing a powerful method for introducing diverse functionalities. nih.govnih.gov

The combination of a leaving group (bromine) and an activating group (4-nitrobenzoyl) at strategic positions makes this compound a highly valuable and versatile intermediate in the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrNO3S B1292363 2-Bromo-5-(4-nitrobenzoyl)thiophene CAS No. 909421-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVCLCGDOGUBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641819
Record name (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909421-68-7
Record name (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 4 Nitrobenzoyl Thiophene and Its Congeners

Retrosynthetic Analysis and Key Disconnections for the Thiophene (B33073) Scaffold

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. umi.ac.id For 2-Bromo-5-(4-nitrobenzoyl)thiophene, the key disconnections involve breaking the bonds to the functional groups on the thiophene ring.

Strategies for Thiophene Ring Functionalization at the 2- and 5-Positions.

The thiophene ring is an aromatic heterocycle that exhibits reactivity similar to benzene (B151609), undergoing various substitution reactions. wikipedia.org The 2- and 5-positions of the thiophene ring are particularly reactive towards electrophilic substitution due to the stabilizing effect of the sulfur atom on the reaction intermediates. stackexchange.com This inherent reactivity is a cornerstone for the functionalization of the thiophene scaffold.

Several methods exist for introducing substituents at these positions. Direct lithiation of thiophene using organolithium reagents like n-butyllithium, followed by quenching with an appropriate electrophile, is a common and effective strategy for regioselective functionalization. mdpi.comgoogle.com This approach allows for the controlled introduction of a wide range of functional groups.

Carbon-Carbon Bond Formation Strategies for the Benzoyl Moiety

A crucial step in the synthesis of the target molecule is the formation of the carbon-carbon bond between the thiophene ring and the benzoyl group. This is typically achieved through acylation or cross-coupling reactions.

Acylation Reactions Involving Thiophene Derivatives for Benzoyl Introduction.

Friedel-Crafts acylation is a classic and widely used method for introducing an acyl group onto an aromatic ring. google.comorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a suitable thiophene derivative with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or stannic chloride. google.comresearchgate.net The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile in the substitution reaction. The high regioselectivity for the 2-position of unsubstituted thiophene makes this a favorable approach. stackexchange.com

ReactantsCatalystProductReference
Thiophene, 4-nitrobenzoyl chlorideAlCl₃(4-nitrophenyl)(thiophen-2-yl)methanone google.com
2-Bromothiophene (B119243), 4-nitrobenzoyl chlorideAlCl₃(2-bromothiophen-5-yl)(4-nitrophenyl)methanoneN/A

Transition Metal-Catalyzed Cross-Coupling Approaches for Carbonyl Group Attachment.

Modern organic synthesis has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for C-C bond formation. nih.govyoutube.com Reactions like the Suzuki, Stille, and Negishi couplings can be employed to attach the benzoyl moiety. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts acylation. For instance, a thienylboronic acid or a thienylstannane could be coupled with 4-nitrobenzoyl chloride in the presence of a palladium catalyst. nih.gov

Regioselective Bromination of Thiophene Scaffolds.

The introduction of a bromine atom at a specific position on the thiophene ring requires careful consideration of the directing effects of existing substituents. If the benzoyl group is already in place at the 2-position, its electron-withdrawing nature will direct incoming electrophiles to the 5-position. Brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid can be used for this purpose. mdpi.com Alternatively, direct lithiation of 2-acylthiophenes followed by quenching with a bromine source offers a highly regioselective method for introducing bromine at the 5-position. google.com

Starting MaterialReagentProductReference
(4-nitrophenyl)(thiophen-2-yl)methanoneBr₂/Acetic AcidThis compoundN/A
2-AcetylthiopheneBr₂/Acetic Acid2-Acetyl-5-bromothiophene mdpi.com

Introduction of the Nitro Group and Positional Isomerism in Benzoyl Moieties.

The nitro group is a strong electron-withdrawing group that is typically introduced onto the benzoyl ring via electrophilic aromatic substitution. ucla.edu This is commonly achieved by treating the benzoyl moiety with a nitrating mixture, such as a combination of nitric acid and sulfuric acid. quora.com The position of the nitro group on the benzoyl ring is determined by the directing effects of the carbonyl group. Since the carbonyl group is a meta-director, direct nitration of benzoylthiophene would primarily yield the 3-nitrobenzoyl derivative.

Therefore, to obtain the desired 4-nitrobenzoyl isomer, it is more strategic to start with a pre-functionalized benzene derivative, such as 4-nitrobenzoic acid. This can then be converted to 4-nitrobenzoyl chloride and used in a Friedel-Crafts acylation reaction with the appropriate thiophene derivative. google.com This approach ensures the correct positional isomerism of the nitro group.

Starting MaterialReagentsProductReference
BenzoylthiopheneHNO₃, H₂SO₄(3-nitrophenyl)(thiophen-2-yl)methanoneN/A
4-Nitrobenzoic acidThionyl chloride4-Nitrobenzoyl chloride google.com

Advanced Chemical Transformations and Derivatization of 2 Bromo 5 4 Nitrobenzoyl Thiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-Bromo-5-(4-nitrobenzoyl)thiophene, the bromine substituent on the thiophene (B33073) ring serves as a versatile handle for a variety of palladium-catalyzed transformations.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation of Bromothiophene Scaffolds.researchgate.netntnu.nonih.govnih.govrsc.org

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between organoboron compounds and organic halides. nih.gov This reaction is particularly valuable for the arylation and heteroarylation of this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5-position of the thiophene ring. The reaction typically employs a palladium catalyst, such as Pd(OAc)2, in the presence of a phosphine (B1218219) ligand and a base. researchgate.netrsc.org The choice of ligand and base is crucial for achieving high yields and selectivities, with bulky and electron-rich phosphines often favoring the desired coupling product.

The utility of the Suzuki-Miyaura coupling extends to the synthesis of complex, polycyclic aromatic systems. For instance, the coupling of 2-bromothiophene (B119243) derivatives with arylboronic acids has been used to construct novel dye structures and organic electronic materials. ntnu.noacs.org The reaction conditions can be tuned to achieve high yields even with challenging substrates, such as those containing electron-withdrawing groups like the nitrobenzoyl moiety. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromothiophene Scaffolds

Aryl Boronic AcidCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acidPd(II)-(2-aminonicotinaldehyde)-Water- researchgate.net
(5-formylthiophen-2-yl)boronic acidXPhos precatalysts--- ntnu.no
Arylboronic acidsPd(OAc)2 / o-Tol3PK3PO4 (moist)Tolueneup to 98
Arylboronic acidsPd(OAc)2 / 8CsF (moist)Dioxane-

This table is representative and does not list all possible combinations.

Stille Coupling for Carbon-Carbon Bond Formation with Organostannanes.researchgate.netwikipedia.orgopenochem.orgorganic-chemistry.orgrsc.org

The Stille coupling reaction provides an alternative and complementary method for C-C bond formation, utilizing organostannanes as the organometallic coupling partner. wikipedia.orgopenochem.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the derivatization of complex molecules like this compound. The reaction mechanism involves the oxidative addition of the bromothiophene to a palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. openochem.org

The reactivity of organostannanes in the Stille coupling follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > α-alkoxyalkyl > alkyl. wikipedia.org This predictable reactivity allows for selective coupling reactions in molecules containing multiple potential coupling sites. While the toxicity of organotin compounds is a drawback, the development of tin-catalytic methods is addressing this concern. organic-chemistry.org

Table 2: Regioselective Stille Coupling of 2,3-dibromothiophene

OrganostannaneProductYield (%)
Alkenylstannane (5)2-alkenyl-3-bromothiophene (7)-
Heteroarylstannane (6)2-heteroaryl-3-bromothiophene (7)-
Disubstituted product (8)Low

Data from a study on 2,3-dibromothiophene, illustrating the regioselectivity of the Stille coupling. researchgate.net

Sonogashira Coupling for Alkynylation Strategies.wikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.govthieme-connect.delibretexts.orgresearchgate.net

The Sonogashira coupling is a powerful method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for the alkynylation of this compound, introducing a linear and rigid alkyne functionality that can significantly influence the electronic and photophysical properties of the molecule. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org

The development of copper-free Sonogashira protocols has expanded the scope of this reaction, allowing for the coupling of a wider range of substrates under milder conditions. nih.gov These methods are particularly advantageous for substrates that are sensitive to copper catalysis. The Sonogashira coupling has been successfully applied to the synthesis of a variety of alkynyl-substituted heterocycles, including furans and indoles, highlighting its broad applicability. thieme-connect.deresearchgate.net

Heck Coupling and Related Unsaturated Bond Formations.thieme-connect.delibretexts.orgorganic-chemistry.orgodinity.comwikipedia.orgnih.govyoutube.combeilstein-journals.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction provides a direct method for the vinylation of this compound, introducing an alkene moiety that can be further functionalized. The reaction typically proceeds with trans selectivity, affording the more stable trans-isomer of the product. organic-chemistry.orgodinity.com

The Heck reaction is tolerant of a wide variety of functional groups and has been successfully employed with various aryl bromides, including those with electron-withdrawing or electron-donating substituents. nih.gov The development of highly active catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, has enabled the Heck reaction to be performed at lower temperatures and with lower catalyst loadings. nih.gov Intramolecular versions of the Heck reaction are also known and are highly efficient for the construction of cyclic systems. libretexts.org

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and derivatization of organic molecules. sigmaaldrich.cnnih.govyoutube.com This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, leading to more efficient and environmentally benign synthetic routes.

Direct C-H Arylation and Alkenylation Approaches on Thiophene Rings.acs.orgorganic-chemistry.orgorganic-chemistry.orgnih.govrsc.orgrsc.orgnih.gov

The direct C-H arylation and alkenylation of thiophene rings offer a streamlined approach to the synthesis of substituted thiophenes. acs.orgorganic-chemistry.org These reactions typically involve the palladium-catalyzed coupling of a thiophene with an aryl or vinyl halide. The regioselectivity of the C-H functionalization is a key challenge, as thiophene has multiple reactive C-H bonds. However, by carefully controlling the reaction conditions, including the choice of catalyst, ligand, and solvent, it is often possible to achieve high regioselectivity. rsc.orgmdpi.com

For 2-substituted thiophenes, C-H functionalization typically occurs at the C5 position. rsc.org However, recent advances have enabled the functionalization of the more challenging C3 and C4 positions. rsc.orgmdpi.com Ligand design has played a crucial role in controlling the site selectivity of C-H alkenylation, with different ligands favoring either the sterically or electronically preferred position. nih.gov These methods provide a powerful toolkit for the late-stage functionalization of complex thiophene-containing molecules.

Mechanistic Considerations in Palladium-Catalyzed C-H Activation for Thiophene Systems

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of thiophenes, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The mechanism of these reactions is intricate and often depends on the specific catalyst system, substrate, and reaction conditions.

A common mechanistic pathway involves the coordination of the palladium catalyst to the thiophene ring, followed by C-H bond cleavage to form a palladacycle intermediate. This step is often the rate-determining step and is influenced by the electronic properties of the thiophene ring. Electron-donating groups on the thiophene can enhance the rate of C-H activation, while electron-withdrawing groups can have the opposite effect.

In the context of thiophene systems, several mechanistic pathways for palladium-catalyzed C-H activation have been proposed, including:

Concerted Metalation-Deprotonation (CMD): This is a widely accepted mechanism where the C-H bond is broken in a single step involving the palladium catalyst and a base. The base assists in the removal of the proton as the palladium center coordinates to the carbon atom.

Oxidative Addition: In some cases, the palladium(0) catalyst can undergo oxidative addition into the C-H bond to form a palladium(II) hydride intermediate. This is then followed by reductive elimination to form the desired product.

Sigma-Bond Metathesis: This mechanism involves the exchange of a ligand on the palladium center with the C-H bond of the thiophene.

Recent studies have highlighted the use of palladium/norbornene (Pd/NBE) cooperative catalysis for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. acs.org This method utilizes an arsine ligand and a unique amide-based NBE to achieve site-selective and regioselective functionalization. acs.org Furthermore, palladium-catalyzed Catellani-type reactions have been developed for the synthesis of thiophene-fused polyaromatics through a tandem Heck coupling/double C-H bond activation and retro-Diels-Alder pathway. nih.gov

A plausible mechanism for the Pd(II)-catalyzed C-H bond oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids involves the formation of a cyclopalladium intermediate via C-H activation. acs.org This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the C2-arylated product. acs.org The Pd(0) species generated is then reoxidized to Pd(II) by an oxidant like Cu(OAc)2 to complete the catalytic cycle. acs.org

The choice of ligands, bases, and additives plays a crucial role in controlling the regioselectivity and efficiency of these C-H activation reactions. For instance, the use of specific ligands can direct the palladium catalyst to a particular C-H bond on the thiophene ring, enabling the synthesis of specific isomers.

Nucleophilic Aromatic Substitution on Halogenated Nitrothiophenes

The presence of a strong electron-withdrawing nitro group significantly activates the thiophene ring of this compound towards nucleophilic aromatic substitution (SNAг). nih.govnih.gov This reaction provides a powerful method for introducing a wide range of nucleophiles onto the thiophene core, replacing the bromine atom.

The generally accepted mechanism for SNAr reactions on halogenated nitrothiophenes proceeds through a two-step addition-elimination pathway. nih.gov

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen (the bromine atom in this case), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the thiophene ring and the nitro group. The formation of this intermediate is typically the slow, rate-determining step of the reaction as it involves the temporary loss of aromaticity. youtube.com

Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored by the departure of the halide ion (bromide), yielding the substituted product. youtube.com

The rate of SNAr reactions is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The nature of the leaving group: The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the opposite of the trend observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. youtube.com

The position and number of electron-withdrawing groups: The presence of the nitro group at the 5-position of 2-bromothiophene is crucial for activating the C2 position for nucleophilic attack. The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer intermediate through resonance. youtube.com The presence of multiple electron-withdrawing groups further enhances the reactivity. youtube.com

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Kinetic studies on the reactions of various bromonitrothiophenes with nucleophiles like amines and sodium benzenethiolate (B8638828) in methanol (B129727) have provided valuable insights into their reactivity. rsc.org These studies have shown that the position of substituents on the thiophene ring can have unexpected effects on the reaction rates. rsc.org

Reductions and Oxidations of Functional Groups (e.g., Nitro Group Transformations, Carbonyl Modifications)

The functional groups present in this compound, namely the nitro group and the carbonyl group, can undergo a variety of reduction and oxidation reactions, further expanding its synthetic utility.

Nitro Group Transformations:

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives which are important intermediates. A wide array of reagents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. wikipedia.orgcommonorganicchemistry.com While effective, care must be taken as some catalysts can also lead to the reduction of other functional groups or dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for nitro group reduction. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst.

Other Reducing Agents: A variety of other reagents can also be used, including sodium dithionite (B78146) (Na2S2O4), tin(II) chloride (SnCl2), and sodium sulfide (B99878) (Na2S). wikipedia.orgcommonorganicchemistry.com Sodium sulfide can sometimes be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com A process using trichlorosilane (B8805176) and an organic base has also been developed for the efficient reduction of nitro groups to amines. google.com

The resulting amino group can then be further modified through diazotization followed by Sandmeyer or Schiemann reactions, or through acylation and alkylation reactions.

Carbonyl Modifications:

The carbonyl group of the benzoyl moiety can also be subjected to various transformations:

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent depends on the presence of other reducible functional groups. NaBH4 is a milder reagent and is generally preferred when other sensitive groups are present.

Reduction to a Methylene (B1212753) Group: The carbonyl group can be completely removed and replaced by a methylene group (CH2) through Wolff-Kishner or Clemmensen reduction.

Conversion to other Functional Groups: The carbonyl group can be converted to other functionalities such as an oxime (by reaction with hydroxylamine), a hydrazone (by reaction with hydrazine), or a thioacetal (by reaction with a thiol).

These transformations allow for the synthesis of a diverse range of derivatives from this compound, each with unique properties and potential applications.

Polymerization and Oligomerization through the this compound Monomer

The bifunctional nature of this compound, possessing a reactive bromine atom suitable for cross-coupling reactions and a thiophene ring that can be polymerized, makes it a valuable monomer for the synthesis of novel conjugated polymers and oligomers. numberanalytics.comresearchgate.net These materials are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.com

The polymerization of thiophene-based monomers can be achieved through various methods:

Oxidative Polymerization: This method involves the use of an oxidizing agent, such as iron(III) chloride (FeCl3), to induce the coupling of thiophene rings.

Electropolymerization: An electrochemical potential is applied to a solution containing the monomer, leading to the formation of a polymer film on the electrode surface. acs.org The use of additives like boron trifluoride diethyl etherate (BFEE) can improve the properties of the resulting polymer films. acs.org

Transition Metal-Catalyzed Polycondensation: This is a powerful method that allows for greater control over the polymer structure, including molecular weight and regioregularity. nih.gov Catalysts based on nickel and palladium are commonly used for this purpose. nih.gov For example, direct arylation polycondensation is a modern technique that avoids the need to pre-activate C-H bonds. nih.govresearchgate.net

The presence of the 4-nitrobenzoyl substituent on the thiophene ring is expected to significantly influence the properties of the resulting polymer. The electron-withdrawing nature of this group can lower the bandgap of the polymer, potentially leading to materials with interesting optical and electronic properties. capes.gov.br

Oligomerization, the formation of short polymer chains, can also be achieved using similar synthetic strategies, often by controlling the stoichiometry of the reactants or the reaction time. The study of oligomers provides valuable insights into the properties of the corresponding polymers. For instance, the oligomerization of cationic pyrene (B120774) derivatives in the presence of surfactants has been shown to lead to the formation of nanoaggregates. rsc.org

The table below summarizes some of the key polymerization and oligomerization methods applicable to thiophene-based monomers.

Method Description Catalyst/Reagent Key Features
Oxidative Polymerization Coupling of monomer units using an oxidizing agent.FeCl3, etc.Simple, but can lead to defects in the polymer chain.
Electropolymerization Polymer film formation on an electrode surface via an applied potential.-Allows for direct fabrication of thin films. acs.org
Direct Arylation Polycondensation Palladium-catalyzed polymerization via C-H/C-X coupling.Palladium catalystsAtom-economical, avoids organometallic intermediates. nih.govresearchgate.net
Kumada-Tamao-Corriu Coupling Nickel or palladium-catalyzed coupling of a Grignard reagent with an aryl halide.Nickel or Palladium catalystsAllows for the synthesis of regioregular polymers. nih.gov

The synthesis and characterization of polymers and oligomers derived from this compound are crucial for exploring their potential in advanced materials applications.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 4 Nitrobenzoyl Thiophene Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. For analogues of 2-Bromo-5-(4-nitrobenzoyl)thiophene, these methods offer a molecular-level understanding of their electronic structure and how it governs their chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For thiophene-based compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, provide detailed information about their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energies of these orbitals and the resulting HOMO-LUMO gap are critical in determining the molecule's stability, reactivity, and potential applications in organic electronics. epstem.net

In studies of thiophene-isoindigo co-oligomers, it has been observed that increasing the number of thiophene (B33073) units leads to an upward shift in the HOMO level, while the LUMO level remains relatively stable. nih.govresearchgate.net This is attributed to the enhanced electron-donating character of the longer thiophene segments. nih.govresearchgate.net The HOMO is typically localized on the electron-rich donor part of the molecule, and extending its conjugation length increases its energy. nih.gov Conversely, the LUMO is often localized on the acceptor moiety, and its energy is less affected by changes in the donor unit. nih.gov

The introduction of strong electron-withdrawing groups, such as the nitro group in this compound analogues, significantly influences the electronic landscape. These groups lower the electron density of the thiophene ring. mdpi.com The HOMO-LUMO energy gap is a key parameter derived from these calculations, providing insights into the chemical reactivity and kinetic stability of the molecule. epstem.net A smaller gap generally implies higher reactivity. For instance, in a series of nicotinic acid benzylidenehydrazide derivatives, the analysis of chemical hardness, which is related to the HOMO-LUMO gap, indicated that the most stable isomers were the hardest and least reactive. epstem.net

Interactive Table: DFT Calculated Electronic Properties of Thiophene Analogues.

Compound/Analogue HOMO (eV) LUMO (eV) Energy Gap (eV)
Thiophene-Isoindigo (n=1) -5.50 -3.40 2.10
Thiophene-Isoindigo (n=2) -5.35 -3.38 1.97
Thiophene-Isoindigo (n=3) -5.28 -3.37 1.91

Ab Initio and Semi-Empirical Methods for Reaction Pathway Elucidation.

Ab initio and semi-empirical methods are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and predicting the most favorable pathways. For thiophene derivatives, these methods can unravel the intricacies of processes like internal conversion and intersystem crossing upon photoexcitation.

For example, ab initio molecular dynamics simulations on photoexcited thiophene have shown that upon excitation to the S1 state, an ultrafast ring-opening occurs through the cleavage of a carbon-sulfur bond. rsc.org Subsequent dynamics involve a complex interplay between internal conversion and intersystem crossing, with the S0, S1, T1, and T2 states being nearly degenerate in the open-ring structures. rsc.org This explains the experimentally observed slow ring closure in the ground state. rsc.org

In the context of synthesis, computational methods can predict the feasibility of certain reactions. For instance, the synthesis of a thiophene-fused analogue of warped nanographene was successfully guided by understanding the reaction mechanism of a Scholl reaction, an oxidative cyclodehydrogenation process. nih.gov Theoretical calculations can help to understand why certain precursors lead to the desired product while others result in complex mixtures. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the nature of intermolecular interactions. researchgate.net For analogues of this compound, particularly in the context of materials science, MD simulations are invaluable for understanding how these molecules pack in the solid state and interact with their environment.

MD simulations on thiophene-based polymers have been used to study their potential as chemical sensors. researchgate.net By analyzing parameters such as total energy, density, and radial distribution functions, researchers can understand the interaction between the polymer's side chains and various analytes. researchgate.net These simulations help in designing materials with enhanced sensitivity and selectivity for specific volatile organic compounds. researchgate.net

In the study of diketopyrrolopyrrole (DPP)-based polymers with thiophene units, MD simulations have revealed the existence of local ordering and aggregation. chemrxiv.org The tendency of these materials to form aggregates is driven by interactions between the DPP fragments, modulated by the rigidity of the polymer backbone which is influenced by the thiophene units. chemrxiv.org This local structuring is crucial for achieving high charge mobility in organic semiconductors. chemrxiv.org Furthermore, simulations of thiophene carboxamide derivatives have been used to understand their binding patterns within biological targets like tubulin, revealing key hydrophobic interactions and hydrogen bonds. mdpi.com

Theoretical Descriptors for Structure-Property Relationships in Thiophene-Based Materials.

Theoretical descriptors derived from computational calculations are essential for establishing quantitative structure-property relationships (QSPRs). These relationships are critical for the rational design of new thiophene-based materials with desired optical, electronic, and charge transport properties. nih.govresearchgate.net

For thiophene-isoindigo co-oligomers, DFT and time-dependent DFT (TD-DFT) have been used to systematically investigate the impact of varying the number of thiophene units on conformational, electrochemical, and optical properties. nih.govresearchgate.net It was found that as the number of thiophene units increases, the backbone of the co-oligomers becomes more twisted. nih.govresearchgate.net While the HOMO level is significantly affected by the number of thiophene rings, the optical bandgap can remain constant, suggesting that intramolecular charge transfer is primarily governed by the acceptor moiety. nih.govresearchgate.net

Key theoretical descriptors include:

Frontier Molecular Orbital Energies (HOMO/LUMO): Determine electrochemical properties and charge injection/extraction barriers. nih.gov

Ionization Potential and Electron Affinity: Relate to the stability and reactivity of the molecule. epstem.net

Dipole Moment: Influences solubility and intermolecular interactions.

Reorganization Energy: A crucial parameter for predicting charge mobility in organic semiconductors.

By systematically modifying the molecular structure, for instance by changing the number of thiophene rings or introducing different substituents, and calculating these descriptors, researchers can build models that predict the performance of new materials. nih.govresearchgate.net

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Electrostatic Potential (ESP) Maps).

Advanced bonding analysis techniques provide deeper insights into the electronic structure and reactivity of molecules beyond simple orbital descriptions. Natural Bond Orbital (NBO) analysis and Electrostatic Potential (ESP) maps are powerful tools in this regard. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis quantifies the electron density in terms of localized bonds and lone pairs, providing a chemically intuitive picture of bonding. NBO analysis can reveal the charge distribution within a molecule, identifying electron-rich and electron-poor centers. walisongo.ac.id For example, in substituted halobenzenes, NBO analysis can show that the charge on the ipso-carbon (the carbon attached to the halogen) is a key determinant of its reactivity in nucleophilic aromatic substitution reactions. walisongo.ac.id A more positive charge on the ipso-carbon indicates greater susceptibility to nucleophilic attack. walisongo.ac.id

Electrostatic Potential (ESP) Maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. Red regions on an ESP map indicate negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). For thiophene and its derivatives, ESP maps can highlight the electron-rich nature of the sulfur atom and the regions of positive potential around the hydrogen atoms. researchgate.net In the context of this compound analogues, the strong electron-withdrawing nitro group would create a significant region of positive potential on the benzoyl ring, influencing intermolecular interactions and reactivity.

Combining ESP maps with NBO analysis provides a comprehensive understanding of a molecule's reactivity. walisongo.ac.id The visual trends from ESP maps are corroborated by the quantitative charge data from NBO analysis, allowing for more robust predictions of chemical behavior. walisongo.ac.id

Interactive Table: NBO Charges on Key Atoms of a Substituted Thiophene Analogue.

Atom NBO Charge (a.u.)
Thiophene Sulfur -0.25
Carbonyl Carbon +0.45
Nitro-group Nitrogen +0.60
Bromine -0.05

Role of 2 Bromo 5 4 Nitrobenzoyl Thiophene in Advanced Materials and Functional Systems

Building Blocks for Organic Semiconductors and Conjugated Polymers

Thiophene-based molecules are pillars in the field of organic electronics due to their excellent charge transport properties, environmental stability, and synthetic versatility. tuni.fiacs.org The compound 2-Bromo-5-(4-nitrobenzoyl)thiophene is an exemplary precursor for creating donor-acceptor (D-A) type conjugated polymers, where the electron-rich thiophene (B33073) acts as the donor and the electron-deficient nitrobenzoyl unit functions as the acceptor. This intramolecular D-A architecture is a cornerstone for designing low band-gap organic semiconductors.

In the realm of OFETs and OTFTs, the performance of the device is intrinsically linked to the charge carrier mobility of the semiconductor layer. Thiophene-containing oligomers and polymers are renowned for their high charge carrier mobilities. nso-journal.org The incorporation of an electron-accepting unit, such as the nitrobenzoyl group, into a thiophene-based polymer backbone can effectively lower the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is crucial for fabricating stable p-type semiconductor materials. nso-journal.org

The bromine atom on the this compound molecule is particularly significant as it provides a site for polymerization through reactions like Stille or Suzuki coupling, allowing for the creation of well-defined, high-molecular-weight conjugated polymers. nso-journal.org The resulting polymers, which feature alternating electron-donating thiophene units and electron-withdrawing nitrobenzoyl units, can self-assemble into highly ordered structures. This structural organization, often involving π-π stacking of the aromatic rings, creates efficient pathways for charge transport, a critical factor for high-performance transistors. tuni.fi Research on related thiophene-based D-A oligomers has demonstrated their utility as p-type semiconductors in solution-processable OFETs. nso-journal.org

Table 1: Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs) This table presents data for representative thiophene-based materials to illustrate the typical performance metrics achievable, providing context for the potential of polymers derived from this compound.

Semiconductor Material Deposition Method Dielectric Mobility (cm²/Vs) On/Off Ratio Reference
BDT(DBTOTTH)₂ Spin Coating OTS-modified SiO₂ 1.6 x 10⁻³ > 10⁵ nso-journal.org
BTT Derivative (Compound 2) Solution Shearing OTS-modified SiO₂ 0.005 > 10⁶ rsc.org

The development of efficient light-harvesting materials is central to OPV and DSSC technologies. Fused-thiophene systems are recognized as excellent electron donors and are key building blocks for sensitizing dyes and bulk heterojunction materials. mdpi.com The unique electronic properties of thiophene facilitate efficient electron transfer, while its structural versatility allows for the tuning of the absorption spectrum. mdpi.com

In DSSCs, organic dyes absorb solar energy and inject electrons into a semiconductor substrate like TiO₂. The efficiency of this process depends on the dye's ability to absorb light and the alignment of its molecular orbitals with the semiconductor's conduction band. The donor-acceptor structure inherent to materials derived from this compound is ideal for this purpose. The thiophene unit serves as the electron donor, the benzoyl ketone can act as part of the conjugated spacer, and the nitro group is a strong electron acceptor. This design can lead to intense charge-transfer absorption bands in the visible spectrum, enhancing light-harvesting efficiency. mdpi.com Studies on various thiophene-based dyes have shown that such D-A structures can achieve power conversion efficiencies (PCE) of over 8%. mdpi.com

Table 2: Photovoltaic Performance of DSSCs with Thiophene-Based Sensitizers This table showcases the performance of various organic dyes containing thiophene units, highlighting the potential of such structures in solar cell applications.

Dye Jsc (mA·cm⁻²) Voc (V) FF PCE (%) Reference
Indenothienothiophene-based dye (41) 15.50 0.73 0.75 8.40 mdpi.com
Dithienothiophene-based dye (57) - - - 5.15 mdpi.com
Thiophene-thienothiophene dye (42) - - - - mdpi.com

While the nitro group itself is often a fluorescence quencher, this compound serves as a valuable precursor for materials used in OLEDs. The synthetic utility of the nitro group allows it to be chemically transformed, for example, by reduction to a highly fluorescent amino group. This precursor strategy enables the creation of materials with desirable emissive properties. Thiophene-based conjugated polymers and oligomers are widely investigated for OLED applications due to their high photoluminescence quantum yields and excellent charge transport characteristics. acs.orgnso-journal.org The rigid and planar structure of the thiophene and benzoyl components can promote the formation of stable thin films with high charge carrier mobility, which is essential for efficient light emission in OLED devices. acs.org

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, is key to developing "bottom-up" approaches for advanced materials. acs.org The structure of this compound is rich with features that can direct self-assembly processes. These non-covalent interactions, though weaker than covalent bonds, collectively dictate the molecular packing in the solid state, which in turn governs the material's electronic and optical properties.

The key interactions enabled by this molecule include:

π-π Stacking: The flat, aromatic surfaces of the thiophene and nitrobenzoyl rings facilitate π-π stacking. acs.orgnih.gov This interaction is fundamental for charge transport in organic semiconductors, as it creates pathways for electrons to move between molecules. tuni.fi The strength and geometry of this stacking can be influenced by the substituents on the aromatic rings. acs.orgnih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor. nih.gov Halogen bonding is a highly directional and tunable non-covalent interaction that is increasingly used in crystal engineering and the design of functional materials like liquid crystals and organic conductors. acs.org It can work synergistically with other interactions, like π-π stacking, to create highly ordered supramolecular architectures. acs.org

Dipole-Dipole and Hydrogen Bonding: The polar carbonyl (C=O) and nitro (NO₂) groups introduce strong dipole moments and can act as hydrogen bond acceptors. These interactions further guide the assembly of molecules into predictable patterns. Nitro compounds, in particular, are known to participate in the formation of H-bonded aggregates that can influence catalytic processes and material structure.

The combination of these directional forces allows this compound to serve as a programmable building block for complex, self-assembled materials with applications in sensors, electronics, and catalysis.

Development of Photoresponsive Materials Derived from Nitrobenzoyl Moieties

The nitrobenzoyl moiety is a well-established photoresponsive group. nih.gov Specifically, ortho-nitrobenzyl esters are widely used as photolabile protecting groups that can be cleaved by UV light. acs.org This photocleavage is an irreversible reaction that transforms the nitro group, leading to significant changes in the molecule's structure and chemical properties. acs.org

While this compound contains a para-substituted nitro group, the fundamental photoreactivity of the nitroaromatic system remains relevant. Irradiation with light can induce chemical transformations, such as the reduction of the nitro group. This photochemical reaction alters the electronic properties, polarity, and solubility of the material. nih.gov For instance, incorporating such a moiety into a polymer network allows for the light-induced switching of material properties. Researchers have demonstrated that UV exposure can convert hydrophobic nitro-containing surfaces into more hydrophilic ones, enabling applications in photopatterning and the creation of smart surfaces with tunable wettability. nih.gov The irreversible nature of this photoreaction is advantageous for applications requiring permanent, light-defined patterns or material modifications. nih.gov

Frameworks for Advanced Energy Storage Concepts via Thiophene Dimerization

Thiophene-based conjugated polymers are promising materials for energy storage devices such as supercapacitors and batteries. acs.org Their ability to undergo reversible oxidation and reduction (doping and de-doping) allows them to store and release charge effectively. The process of creating these conductive polymers often begins with the dimerization of thiophene monomers. tuni.fi

During electrochemical polymerization, thiophene monomers are oxidized to form radical cations, which then couple to form dimers. This dimerization process continues, eventually yielding a high-molecular-weight polymer film on the electrode surface. tuni.fi The resulting polymer can exist in various oxidation states, enabling its function as an energy storage material. The specific electrochemical properties, such as redox potential and charge storage capacity, are highly dependent on the substituents attached to the thiophene ring.

The this compound molecule is a candidate for forming such energy storage frameworks. The electron-withdrawing nitrobenzoyl group would significantly influence the oxidation potential of the monomer and the stability of the resulting polymer. By tuning these properties, it is possible to design materials with optimized performance for specific energy storage applications, such as high-density catholytes for aqueous organic redox flow batteries or electrodes for electrochromic supercapacitors. acs.org The dimerization and subsequent polymerization of functionalized thiophenes provide a direct pathway to advanced frameworks for energy storage. acs.org

Table 3: Performance of Thiophene-Based Electrodes for Energy Storage This table provides examples of energy storage properties achieved with thiophene-based polymer electrodes, illustrating the potential of this class of materials.

Polymer Electrode Material Application Key Performance Metric Value Reference
P(TT-OMe-co-EDTM) Electrochromic Supercapacitor Specific Capacitance 190 F/g at 5 mV/s tuni.fiacs.org
IDTT-based Copolymers Electrochromic Supercapacitor - Stable doping states acs.org

Scaffolds for Conjugated Microporous Polymers in Gas Adsorption Applications

Extensive research into conjugated microporous polymers (CMPs) has identified a range of thiophene-based monomers as critical building blocks for creating materials with high porosity and significant gas adsorption capabilities. These polymers are valued for their potential in applications such as carbon dioxide capture and hydrogen storage. However, based on a thorough review of available scientific literature, the specific compound This compound is not documented as a monomer or scaffold in the synthesis of conjugated microporous polymers for gas adsorption applications.

The field extensively explores various other thiophene derivatives to construct these porous networks. For instance, studies have demonstrated the use of simpler thiophene units, as well as more complex, multi-thienyl monomers, in creating CMPs through methods like ferric chloride-catalyzed oxidative coupling polymerization. researchgate.net These resulting polymers, referred to as ThPOPs (thiophene-based porous organic polymers), exhibit high Brunauer-Emmett-Teller (BET) specific surface areas, ranging from 350 to 1320 m² g⁻¹, and contain ultra-micropores that are efficient for adsorbing gases like carbon dioxide, methane (B114726), and hydrogen. researchgate.net

Similarly, other research has focused on the preparation of thiophene-based CMPs with BET surface areas between 622 and 911 m² g⁻¹. rsc.orgresearchgate.net These materials have shown notable selectivity for CO₂ over other gases like nitrogen (N₂) and methane (CH₄). rsc.orgresearchgate.net The synthesis strategies often involve the polymerization of tetrafunctional thiophene-based monomers to achieve high specific surface areas, reaching up to 2135 m² g⁻¹ for thin films. acs.org

The development of these materials also includes Friedel-Crafts reactions and cross-coupling polycondensation reactions using various thienyl derivatives. bohrium.comrsc.org These methods have yielded nitrogen-rich CMPs and other functionalized polymers with good thermal stability and porosity, further enhancing their interaction with analytes and their capacity for applications like iodine capture and the adsorptive reduction of toxic ions. bohrium.comrsc.org

While the nitrobenzoyl functional group within This compound could theoretically offer sites for specific interactions, and the bromo-thiophene moiety is a common reactive site for polymerization, there is currently no published research that utilizes this specific compound as a building block for creating CMPs aimed at gas adsorption. The scientific community has, to date, favored other thiophene-based precursors for these advanced materials.

Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 2-Bromo-5-(4-nitrobenzoyl)thiophene , ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene (B33073) and benzene (B151609) rings. The thiophene ring contains two protons that are in different chemical environments. These protons would appear as doublets due to coupling with each other. The four protons of the 4-nitrophenyl group would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, due to their symmetry. The electron-withdrawing effects of the carbonyl and nitro groups would shift these signals downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Based on the structure, eleven distinct signals are anticipated. The carbon atoms of the thiophene ring, the carbonyl carbon, and the carbons of the nitrophenyl ring will all resonate at characteristic chemical shifts. The carbonyl carbon is expected to be significantly downfield, while the carbon attached to the bromine atom (C-Br) will also show a characteristic shift. rsc.org Spectral data for related compounds, such as 2-bromothiophene (B119243), show characteristic shifts for the thiophene ring protons and carbons, which aids in the assignment of the signals for the target molecule. chemicalbook.comchemicalbook.com

Predicted NMR Data for this compound

This table is generated based on typical chemical shifts for similar structural motifs.

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HThiophene Protons7.2 - 7.8Two Doublets (d)
Nitrophenyl Protons7.9 - 8.4Two Doublets (d)
¹³CC=O (Carbonyl)180 - 190Singlet (s)
C-NO₂145 - 155Singlet (s)
Aromatic & Thiophene Carbons115 - 145Multiple Singlets (s)
C-Br110 - 120Singlet (s)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. The molecular formula for This compound is C₁₁H₆BrNO₃S, corresponding to a molecular weight of approximately 312.14 g/mol . bldpharm.com

Upon electron impact ionization, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Cleavage of the C-Br bond, resulting in a loss of the bromine radical (•Br).

Loss of the nitro group (•NO₂).

Fission at the carbonyl group, leading to the formation of the 4-nitrobenzoyl cation ([C₇H₄NO₃]⁺) and the 2-bromothienyl radical, or vice versa.

Fragmentation of the thiophene ring itself.

The presence of bromine would be readily identifiable by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity. The fragmentation patterns of related benzoylthiophenes and nitroaromatic compounds show similar cleavages, supporting these predictions. nih.govresearchgate.netarkat-usa.orglibretexts.org

Predicted Key Fragments in the Mass Spectrum

m/z Value (approximate)Proposed Fragment IdentityNotes
311/313[M]⁺• (Molecular Ion)Isotopic pattern due to ⁷⁹Br/⁸¹Br
232[M - Br]⁺Loss of bromine atom
265/267[M - NO₂]⁺Loss of nitro group
150[C₇H₄NO₂]⁺ (4-nitrophenylcarbonyl cation)Cleavage at carbonyl-thiophene bond
162/164[C₄H₂BrS]⁺ (2-bromothienyl cation)Cleavage at carbonyl-phenyl bond

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of This compound is expected to show strong absorption bands corresponding to its key functional groups.

C=O Stretch: A strong, sharp band is anticipated in the region of 1630-1680 cm⁻¹ for the aryl ketone carbonyl group.

NO₂ Stretches: Two distinct bands for the nitro group, an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹, are characteristic. esisresearch.org

C-Br Stretch: The carbon-bromine stretch typically appears in the fingerprint region, usually between 500-600 cm⁻¹.

Thiophene Ring Vibrations: C-H, C=C, and C-S stretching and bending vibrations of the thiophene ring will appear at their characteristic frequencies. iosrjournals.orgscialert.net For instance, C-S stretching modes for substituted thiophenes are often observed between 600-850 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, aromatic C=C and C-S ring vibrations often give strong Raman signals. The symmetric NO₂ stretch is also typically strong in the Raman spectrum.

Representative Vibrational Frequencies

This table is generated based on data from similar compounds. esisresearch.orgiosrjournals.orgrasayanjournal.co.inprimescholars.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Ketone)1630 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
NO₂ Asymmetric Stretch1510 - 1560Strong
NO₂ Symmetric Stretch1345 - 1385Strong
C-N Stretch840 - 870Medium
C-S Stretch (Thiophene)600 - 850Variable
C-Br Stretch500 - 600Medium to Strong

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence) for Optical Properties

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extensive conjugated system of This compound , which includes the thiophene ring, the carbonyl group, and the nitrophenyl ring, is expected to give rise to strong absorptions. The spectra are likely characterized by π→π* transitions at shorter wavelengths (higher energy) and possibly a weaker, longer-wavelength absorption from n→π* transitions involving the lone pairs on the oxygen and sulfur atoms. rsc.org Studies on nitrobenzaldehyde isomers show strong absorptions around 250 nm, which are ascribed to π→π* excitations involving the nitro and benzene groups. rsc.orguni-muenchen.de The absorption spectrum of the title compound will likely be influenced by solvent polarity. nih.govresearchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many nitroaromatic compounds are known to be poor fluorophores or to exhibit fluorescence quenching due to efficient intersystem crossing to the triplet state. However, some benzothiadiazole derivatives can be fluorescent, with properties that are highly sensitive to their chemical environment. nih.gov The fluorescence properties of This compound would need to be determined experimentally, but it may exhibit weak fluorescence, with the emission wavelength being dependent on solvent polarity due to potential intramolecular charge transfer (ICT) character in the excited state. nih.gov

X-ray Diffraction Techniques for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If suitable single crystals of This compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. This would confirm the connectivity established by NMR and also reveal the molecule's conformation in the solid state, such as the dihedral angle between the thiophene and phenyl rings. Furthermore, XRD analysis elucidates the crystal packing, revealing intermolecular interactions like halogen bonding (C-Br···O), π-π stacking, or other non-covalent forces that govern the solid-state architecture. nih.gov Analysis of related polythiophene structures indicates that heat treatment can increase crystallinity. dtic.milacs.org

Information Obtainable from Single-Crystal XRD

ParameterDescription
Unit Cell DimensionsThe a, b, c, α, β, and γ parameters defining the crystal lattice.
Space GroupThe symmetry of the crystal lattice.
Bond Lengths & AnglesPrecise measurement of all interatomic distances and angles.
Torsion AnglesDefines the conformation of the molecule, e.g., planarity.
Intermolecular InteractionsIdentifies how molecules pack together in the crystal.

Surface and Thin Film Characterization Methods (e.g., Atomic Force Microscopy (AFM), Grazing-Incidence Wide-Angle X-ray Diffraction (GIXRD), Scanning Electron Microscopy (SEM))

When This compound is prepared as a thin film or as a crystalline powder, various surface characterization techniques can be employed to study its morphology and structure.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It is highly effective for visualizing the morphology, size, and shape of crystalline particles or aggregates of the compound on a micron to nanometer scale. researchgate.net

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface topography at the nanoscale by scanning a sharp tip over the surface. researchgate.netresearchgate.net For a thin film of the thiophene derivative, AFM can reveal details about film roughness, grain size, and the presence of any ordered domains or defects. nih.gov

Grazing-Incidence Wide-Angle X-ray Diffraction (GIXRD): GIXRD is a specialized X-ray technique used for characterizing the crystal structure of thin films. By using a very small angle of incidence for the X-ray beam, it becomes surface-sensitive. GIXRD can determine the orientation of the crystallites within the film relative to the substrate, which is crucial for applications in organic electronics. It can reveal whether the molecules adopt a "face-on" or "edge-on" orientation. researchgate.net

Emerging Research Frontiers and Future Prospects for 2 Bromo 5 4 Nitrobenzoyl Thiophene Derivatives

Innovations in Green Chemistry Approaches for Synthesis

The future synthesis of 2-Bromo-5-(4-nitrobenzoyl)thiophene derivatives is expected to pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic routes often rely on harsh reagents and solvents, but emerging methodologies for thiophene (B33073) synthesis offer more sustainable alternatives. nih.gov

Future research will likely focus on adapting several innovative green techniques for the synthesis and modification of these derivatives:

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like lipases, has proven effective for the cyclization reactions that form thiophene rings under mild conditions. mdpi.com This approach could be explored for constructing the core thiophene structure or for stereoselective modifications of its derivatives.

Photocatalytic Synthesis: The use of semiconductor photocatalysts such as TiO₂ or advanced polymer photocatalysts presents a novel way to drive synthetic reactions using visible light. rsc.org This could be applied to form the thiophene ring or to initiate functional group transformations on the molecule, offering a low-energy pathway. acs.orgacs.orgnih.gov

Mechanochemistry: Solvent-free synthesis via mechanochemical methods, such as ball-milling, is a rapidly growing area in green chemistry. This technique could be developed for the solid-state synthesis of this compound precursors, eliminating the need for hazardous solvents. nih.gov

Metal-Free Synthesis: To avoid the toxicity and cost associated with heavy metal catalysts, metal-free approaches using reagents like elemental sulfur or potassium sulfide (B99878) in environmentally benign solvents like water are gaining traction. nih.govorganic-chemistry.org

Table 1: Prospective Green Synthesis Methods for Thiophene Derivatives

Synthesis Strategy Key Features Potential Application for Target Derivatives Relevant Findings
Enzyme Catalysis Uses biocatalysts (e.g., lipases), mild conditions, high selectivity. Asymmetric synthesis of chiral derivatives. Porcine pancreatic lipase (B570770) (PPL) catalyzes the synthesis of tetrasubstituted dihydrothiophenes with yields of 80-96%. mdpi.com
Photocatalysis Uses light energy, semiconductor or polymer catalysts. Energy-efficient C-H functionalization or cyclization reactions. Thiophene-modified graphitic carbon nitrides act as efficient donor-acceptor photocatalysts for degradation of pollutants. rsc.org
Metal-Free Synthesis Avoids transition metal catalysts, often uses safer reagents. Synthesis of the core thiophene ring without metal contamination. Transition-metal-free reaction using potassium sulfide enables atom-economical synthesis of thiophenes from buta-1-enes. organic-chemistry.org

| Aqueous Synthesis | Uses water as a solvent, reducing organic waste. | Environmentally friendly cross-coupling or substitution reactions. | A strategy using EtOCS₂K as a thiol surrogate in a tetrabutylphosphonium (B1682233) bromide and H₂O mixed solvent provides good yields. organic-chemistry.org |

Exploration of Novel Material Architectures and Multifunctional Systems

The inherent electronic properties of the this compound scaffold, particularly its donor-acceptor (D-A) character, make its derivatives prime candidates for the construction of advanced functional materials. The electron-rich thiophene ring acts as a donor, while the electron-deficient nitrobenzoyl moiety serves as a strong acceptor, facilitating intramolecular charge transfer (ICT), a key process in many optoelectronic materials.

Organic Electronics: Derivatives are expected to be building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net By modifying the substituents, researchers can fine-tune the HOMO/LUMO energy levels to control the electronic and optical properties, creating materials with specific emission colors or charge transport characteristics. beilstein-journals.orgacs.org

Porous Frameworks (MOFs and COFs): The functional groups on derivatives of this compound could be used to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.gov For example, the bromine could be converted to a carboxylic acid linker. Such frameworks are being explored for gas storage, selective separation, and catalysis. Thiophene-based MOFs have already demonstrated "gate-opening" effects for CO₂ adsorption and high selectivity in separating CO₂ from other gases. bohrium.comnih.govacs.org

Chemosensors: The D-A structure is also ideal for creating fluorescent chemosensors. The binding of an analyte (like a metal ion or an anion) to a specific site on the molecule can modulate the ICT process, leading to a detectable change in fluorescence. mdpi.com

Table 2: Potential Material Architectures for Target Derivatives

Material Architecture Functional Principle Prospective Application Relevant Findings
Donor-Acceptor (D-A) Systems Intramolecular charge transfer (ICT) between electron-rich (thiophene) and electron-poor (nitrobenzoyl) units. Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). D-A compounds with a thieno[3,2-b]thiophene (B52689) linker have been successfully used as emitters in OLEDs. beilstein-journals.org
Metal-Organic Frameworks (MOFs) Self-assembly of metal ions with organic linkers derived from the core molecule. Gas separation (e.g., CO₂ capture), heterogeneous catalysis. Thiophene-functionalized Cd(II)-MOFs exhibit gate-opening CO₂ adsorption and can catalytically convert CO₂ into cyclic carbonates. bohrium.com
Covalent Organic Frameworks (COFs) Covalent bonding of organic building blocks into crystalline, porous polymers. Organic electronics, charge transport materials. COFs incorporating thiophene-based building blocks have been synthesized, showing promise for electronic devices. nih.gov

| Fluorescent Chemosensors | Analyte binding modulates ICT, causing a change in fluorescence emission. | Detection of metal ions (e.g., Zn²⁺) or anions (e.g., CN⁻) in environmental or biological samples. | A thiophene-based chemosensor was developed for the fluorescent turn-on detection of Zn²⁺ and CN⁻, with applications in live-cell imaging. mdpi.com |

Advanced Functionalizations for Enhanced Performance in Devices

To unlock the full potential of this compound derivatives in functional devices, precise control over their molecular structure is essential. Advanced functionalization strategies will be key to tuning their properties and integrating them into complex systems.

Direct C-H Functionalization: This powerful technique allows for the direct attachment of new functional groups to the C-H bonds of the thiophene or phenyl rings, avoiding the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-H arylation, for instance, is an atom-economical way to build more complex conjugated systems, which is crucial for tuning the performance of organic electronic materials. researchgate.net

Orthogonal Reactivity: The bromine atom and the nitro group on the parent structure offer orthogonal chemical handles. The bromine is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon bonds. Simultaneously, the nitro group can be selectively reduced to an amine, which can then be used for amide bond formation or other nucleophilic reactions. This dual reactivity allows for the stepwise and controlled synthesis of highly complex and multifunctional molecules.

Polymerization: Derivatives can be designed as monomers for the synthesis of conjugated polymers. The dibromo- or diiodo- versions of these thiophene derivatives could undergo polymerization reactions to create high-performance materials for applications in flexible electronics and sensors. nih.gov

Table 3: Advanced Functionalization Strategies

Functionalization Method Description Purpose for Device Enhancement
Direct C-H Arylation Palladium-catalyzed coupling of an aryl halide with a C-H bond on the thiophene ring. Extends π-conjugation, tunes energy levels, and improves charge transport in organic semiconductors. acs.org
Suzuki Cross-Coupling Palladium-catalyzed reaction of the bromo-substituent with a boronic acid. Forms C-C bonds to create larger, well-defined oligomers or link to other functional units.
Nitro Group Reduction Conversion of the NO₂ group to an NH₂ group using reducing agents. Provides a site for attaching other molecules, such as biomolecules for sensors or solubilizing groups.

| Electrophilic Substitution | Introduction of functional groups (e.g., sulfonation, halogenation) onto the aromatic rings. | Modifies electronic properties and provides additional handles for subsequent reactions. nih.govnumberanalytics.com |

Interdisciplinary Applications in Nanoscience and Advanced Catalysis

The unique combination of properties offered by this compound derivatives opens doors to applications that bridge chemistry, materials science, biology, and environmental science.

Nanoscience and Bio-imaging: Functionalized thiophene polymers can self-assemble into nanoparticles. These nanoparticles have been engineered to act as phototransduction agents in living cells, converting light into electrical signals. rsc.orgcnr.it Derivatives of this compound could be designed to form fluorescent nanoparticles for targeted bio-imaging or as active components in potentiometric biosensors for detecting clinically relevant molecules like urea. mdpi.comnih.gov

Advanced Catalysis: Thiophene derivatives are emerging as important components in next-generation catalysts.

Photocatalysis: As part of a larger conjugated polymer, these derivatives could act as photocatalysts for environmental remediation (e.g., degrading water pollutants) or for green organic synthesis. rsc.org The D-A structure is particularly adept at promoting the separation of photogenerated electron-hole pairs, a critical step in efficient photocatalysis. acs.org

Heterogeneous Catalysis: When incorporated as linkers in MOFs, these derivatives can create catalysts with well-defined active sites. Thiophene-functionalized MOFs have shown excellent performance as heterogeneous catalysts for converting CO₂ into value-added chemicals, offering a pathway for carbon capture and utilization. bohrium.comacs.org

Table 4: Emerging Interdisciplinary Applications

Field Specific Application Role of Thiophene Derivative Relevant Findings
Nanoscience Phototransduction in live cells Forms photoactive nanoparticles that polarize cell membranes under illumination. Polythiophene nanoparticles can be docked on cell membranes to act as light-activated electrical signal transducers. rsc.org
Nanoscience Fluorescent Bio-imaging Acts as a core fluorophore in chemosensors for detecting analytes in cells. Thiophene-based probes can image Zn²⁺ in live cells and zebrafish via a "turn-on" fluorescence response. mdpi.com
Advanced Catalysis Photocatalytic Degradation Serves as a building block for donor-acceptor polymer photocatalysts. Polymers containing multiple thiophene units show enhanced photocatalytic degradation of aqueous pollutants under visible light. nih.gov

| Advanced Catalysis | Heterogeneous CO₂ Conversion | Acts as a functional linker in MOFs to create active catalytic sites. | Zn-based MOFs with thiophene-containing linkers catalyze the cycloaddition of CO₂ to epoxides with high yields. acs.org |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(4-nitrobenzoyl)thiophene?

The synthesis typically involves two key steps: (i) bromination of a thiophene precursor and (ii) Suzuki-Miyaura cross-coupling to introduce the 4-nitrobenzoyl group. For example, bromination of 5-(4-nitrobenzoyl)thiophene using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0°C–RT yields the brominated intermediate. The cross-coupling step employs a palladium catalyst (e.g., Pd(PPh₃)₄), 4-nitrobenzoylboronic acid, and a base (e.g., K₃PO₄) in a solvent system like 1,4-dioxane/H₂O at 90°C . Purification via column chromatography (silica gel, petroleum ether) is standard .

Q. How is the purity and structure of this compound validated in synthetic workflows?

Characterization relies on:

  • ¹H/¹³C NMR : To confirm regiochemistry and functional group integration (e.g., aromatic protons at δ 7.15–7.39 ppm for thiophene rings, nitro group resonance) .
  • Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., [M]+ at m/z ~298–376, depending on substituents) .
  • Melting point analysis : To assess crystalline purity (e.g., mp 73–121°C for related bromothiophenes) .

Q. What are the standard protocols for handling air/moisture-sensitive intermediates in its synthesis?

Key practices include:

  • Using anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques for reactions requiring inert atmospheres .
  • Storing intermediates under argon at –20°C to prevent degradation .
  • Employing additives like molecular sieves or stabilizers (e.g., triisopropylsilyl groups) to protect reactive sites .

Advanced Research Questions

Q. How does steric and electronic modulation influence the regioselectivity of cross-coupling reactions in this compound?

Regioselectivity in Suzuki coupling is governed by:

  • Steric hindrance : Bulky substituents (e.g., triisopropylsilyl groups) on the thiophene ring direct coupling to less hindered positions .
  • Catalytic system : Ligands like P(o-NMe₂Ph)₃ and additives (e.g., neodecanoic acid) enhance α-selectivity in thiophene couplings .
  • Substrate pre-activation : Lithiation or halogen-metal exchange prior to coupling can improve reaction efficiency .

Q. What mechanistic insights explain contradictions in catalytic activity for analogous thiophene derivatives?

Discrepancies in catalytic performance (e.g., lower yields in Pd-catalyzed reactions) may arise from:

  • Competitive side reactions : Homocoupling of boronic acids or dehalogenation under basic conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but promote Pd aggregation .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) reduce electron density at the coupling site, slowing oxidative addition .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced optoelectronic properties?

Density Functional Theory (DFT) predicts:

  • HOMO-LUMO gaps : Nitro and bromo groups lower LUMO levels, improving electron transport in organic semiconductors .
  • Charge-transfer dynamics : Conjugation between the thiophene and nitrobenzoyl moieties enhances π-π* transitions, relevant for photovoltaic applications .
  • Nonlinear optical (NLO) properties : Polarizable substituents increase hyperpolarizability, making derivatives candidates for NLO materials .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Hemolysis assay : Tests erythrocyte membrane disruption (e.g., % hemolysis at 100 µg/mL) .
  • Biofilm inhibition : Quantifies prevention of microbial adhesion using crystal violet staining .
  • Anti-thrombolytic activity : Measures clot lysis efficacy via turbidimetric assays .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2) to assess IC₅₀ values .

Methodological Considerations

Q. How to optimize column chromatography for purifying brominated thiophene derivatives?

  • Stationary phase : Use silica gel with low water content to prevent decomposition of halogenated compounds.
  • Eluent system : Gradient elution with petroleum ether/ethyl acetate (95:5 to 80:20) resolves nitro- and bromo-substituted products .
  • Monitoring : TLC with UV visualization at 254 nm detects nitro-aromatic groups .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Exothermic reactions : Controlled addition of NBS during bromination prevents runaway reactions .
  • Catalyst loading : Reduce Pd content via ligand design (e.g., XPhos) to lower costs without compromising efficiency .
  • Workup protocols : Liquid-liquid extraction (e.g., diethyl ether/water) removes unreacted boronic acids .

Applications in Materials Science

Q. How does this compound serve as a building block for conjugated polymers in organic electronics?

Its structure enables:

  • Direct arylation polymerization (DHAP) : Facile coupling with comonomers (e.g., diketopyrrolopyrrole) to form low-bandgap polymers .
  • Charge transport : Bromine acts as a leaving group for post-polymerization functionalization (e.g., Stille coupling) .
  • Thermal stability : Nitro groups enhance thermal decomposition resistance (>300°C), critical for device fabrication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.